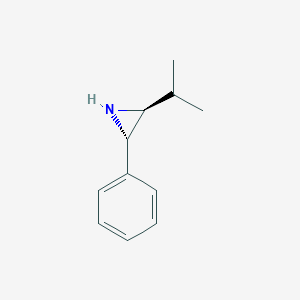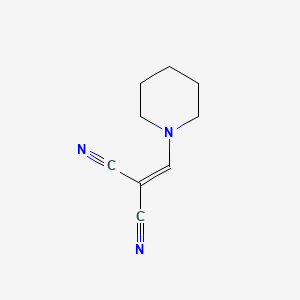
(2,4-Dinitroanilino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dinitroanilino)urea is an organic compound characterized by the presence of a hydrazine group attached to a dinitrophenyl ring and a carboxamide group. This compound is known for its vibrant red to orange color and is relatively sensitive to shock and friction . It is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used in qualitative organic analysis to detect aldehydes and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,4-Dinitroanilino)urea can be synthesized through the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . The reaction typically involves dissolving hydrazine sulfate in water and adding it to a solution of 2,4-dinitrochlorobenzene in an organic solvent such as ethanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually handled as a wet powder to minimize the risk of explosion due to its sensitivity to shock and friction .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dinitroanilino)urea undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups on the phenyl ring can undergo reduction to form amino groups, while the hydrazine group can be oxidized under certain conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of an acid catalyst such as sulfuric acid.
Oxidation and Reduction: Common reagents include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes and ketones.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2,4-Dinitroanilino)urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,4-Dinitroanilino)urea involves its ability to form stable hydrazones with carbonyl compounds. This reaction is a nucleophilic addition-elimination process where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water to form the hydrazone . The compound’s reactivity is primarily due to the electron-withdrawing effects of the nitro groups, which enhance the nucleophilicity of the hydrazine group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: The parent compound, commonly used in similar applications.
1,2-Bis(2,4-dinitrophenyl)hydrazine: Another derivative with similar reactivity but different physical properties.
2,4-Dinitrophenylhydrazine-modified carbon paste electrode: Used in electrochemical sensing applications.
Uniqueness
(2,4-Dinitroanilino)urea is unique due to the presence of the carboxamide group, which can influence its solubility and reactivity compared to other dinitrophenylhydrazine derivatives . This structural difference can make it more suitable for specific applications, particularly in the synthesis of pharmaceuticals and dyes .
Eigenschaften
CAS-Nummer |
74367-79-6 |
|---|---|
Molekularformel |
C7H7N5O5 |
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
(2,4-dinitroanilino)urea |
InChI |
InChI=1S/C7H7N5O5/c8-7(13)10-9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3,9H,(H3,8,10,13) |
InChI-Schlüssel |
RGBOVHBCLJPNND-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
| 74367-79-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)


![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B1660233.png)

![4-[(2E)-2-[(4-Nitrophenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1660235.png)
![1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-](/img/structure/B1660238.png)


![1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride](/img/structure/B1660241.png)

![3-[(Oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B1660243.png)

